molecular formula C9H7F3O3 B14871741 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde

2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B14871741
M. Wt: 220.14 g/mol
InChI Key: JVVFJBBNPTYKJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methyl, and trifluoromethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzaldehyde with a demethylating agent to introduce the hydroxyl group. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and trifluoromethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
  • 2-Hydroxy-3-methylbenzaldehyde
  • 5-(Trifluoromethoxy)salicylaldehyde

Comparison: 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methyl and trifluoromethoxy groups, which impart distinct chemical properties. Compared to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, the additional methyl group in this compound can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C9H7F3O3/c1-5-2-7(15-9(10,11)12)3-6(4-13)8(5)14/h2-4,14H,1H3

InChI Key

JVVFJBBNPTYKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)OC(F)(F)F

Origin of Product

United States

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